

# 2-(4-Chlorophenoxy)azetidine CAS number and identifiers

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## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)azetidine

CAS No.: 220510-76-9

Cat. No.: B13922597

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## Technical Guide: 3-(4-Chlorophenoxy)azetidine Strategic Application in Fragment-Based Drug Design Executive Summary & Structural Correction

Critical Note on Nomenclature: The query specified "2-(4-Chlorophenoxy)azetidine." From a structural chemistry perspective, a 2-aryloxyazetidine moiety represents a cyclic hemiaminal ether (an

-acetal). Such species are inherently unstable and prone to spontaneous hydrolysis or ring-opening unless the nitrogen is acylated (e.g., 4-aryloxyazetidin-2-one, a

-lactam).

Based on medicinal chemistry prevalence and commercial availability, the stable and scientifically relevant isomer is 3-(4-Chlorophenoxy)azetidine. This guide focuses on this specific isomer (CAS 753445-45-3), a high-value building block used to modulate basicity and lipophilicity in lead optimization.

## Core Identifiers

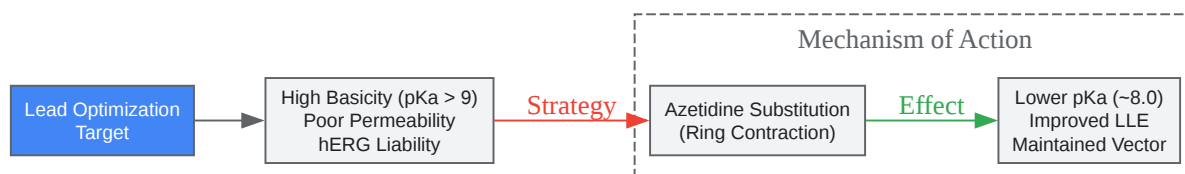
Property	Detail
Preferred Name	3-(4-Chlorophenoxy)azetidine
CAS Number	753445-45-3 (Free Base)
Molecular Formula	
Molecular Weight	183.63 g/mol
SMILES	<chem>C1C(CN1)Oc2ccc(cc2)Cl</chem>
Key Application	Bioisostere for 4-phenylpiperidine/3-phenylpyrrolidine; pKa modulation.

## Strategic Utility in Medicinal Chemistry

### The Azetidine Advantage

In drug design, replacing a pyrrolidine or piperidine ring with an azetidine (a "ring contraction" strategy) is a proven method to alter physicochemical properties without destroying binding affinity.

- **pKa Modulation:** The bond angles in the strained 4-membered ring increase the s-character of the nitrogen lone pair, typically lowering the pKa by 1–2 units compared to pyrrolidine. This reduces lysosomal trapping and improves passive permeability.
- **Metabolic Stability:** The 3-aryloxyazetidine scaffold is often more metabolically robust than its open-chain counterparts.
- **Vector Orientation:** The puckered conformation of the azetidine ring orients the aryloxy group in a specific vector that mimics 4-substituted piperidines but with a significantly reduced molecular volume (Ligand Efficiency boost).



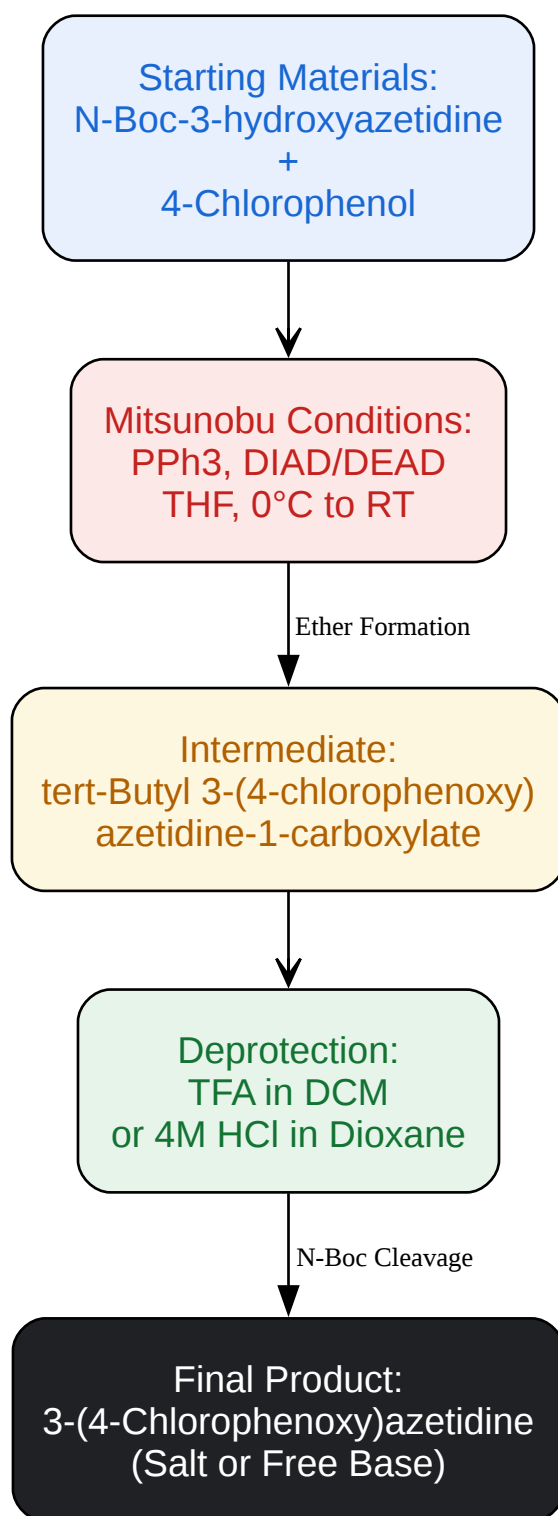
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Figure 1: Strategic rationale for deploying 3-(4-chlorophenoxy)azetidine in lead optimization.

## Synthesis & Manufacturing Protocol

The synthesis of 3-(4-chlorophenoxy)azetidine relies on the Mitsunobu reaction to install the ether linkage with inversion of configuration (irrelevant here due to symmetry, but critical if substituted) followed by N-deprotection.

## Reaction Scheme



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Figure 2: Synthetic pathway from commercial starting materials to the final azetidine scaffold.

## Detailed Experimental Protocol

### Step 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate.

- Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) and 4-chlorophenol (1.1 equiv) in anhydrous THF (0.1 M concentration).
- Activation: Add Triphenylphosphine ( ) (1.2 equiv). Cool the mixture to 0°C.
- Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 20 minutes. Ensure the internal temperature remains < 5°C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
- Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over and concentrate.
- Purification: Flash column chromatography (SiO<sub>2</sub>, 0-30% EtOAc in Hexanes).

### Step 2: N-Boc Deprotection

Objective: Isolation of 3-(4-chlorophenoxy)azetidine (as Hydrochloride or Trifluoroacetate salt).

- Dissolution: Dissolve the intermediate from Step 1 in DCM (5 mL/mmol).
- Acidolysis:
  - Method A (TFA Salt): Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM). Stir at RT for 2 hours.
  - Method B (HCl Salt - Preferred for stability): Add 4M HCl in 1,4-dioxane (5-10 equiv). Stir at RT for 2–4 hours until precipitation is complete.

- Isolation:
  - Concentrate in vacuo.
  - Triturate the residue with diethyl ether to yield the salt as a white solid.
  - Free Base Generation (Optional): Partition the salt between DCM and saturated aqueous . Separate layers, dry ( ), and concentrate.

## Quality Control & Validation

To ensure the integrity of the building block before using it in subsequent SAR campaigns, verify the following parameters.

Test	Expected Result	Causality/Reasoning
1H NMR (DMSO-d6)	7.3-7.4 (d, 2H), 6.9-7.0 (d, 2H) for aromatic. 5.0-5.1 (m, 1H) for CH-O. 3.9-4.4 (m, 4H) for azetidine	Confirms the ether linkage and the integrity of the azetidine ring (no ring opening).
LCMS	(Cl isotope pattern 3:1)	Verifies molecular weight and presence of chlorine.
Residual Solvent	No THF/Dioxane peaks in NMR.	Residual Lewis basic solvents can interfere with subsequent Pd-catalyzed couplings.

## Safety & Handling

- Hazard Identification: 3-(4-Chlorophenoxy)azetidine is an amine and likely a skin/eye irritant.

- Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen). Free bases of azetidines can absorb

from air to form carbamates; always store as the salt if possible.

- Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic; protect if performing reactions elsewhere on the molecule.

## References

- BenchChem.3-(4-Chlorophenoxy)azetidine Product Data & Synthesis. Retrieved from
- Key Organics.Product Specification: 3-(4-chlorophenoxy)azetidine. Retrieved from
- PubChem.Compound Summary: 3-(4-Chlorophenoxy)azetidine.[1][2] (Generic Search).
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. *Angewandte Chemie International Edition*. (Contextual reference for 4-membered ring properties).
- Lowe, D. (2014). Azetidines in Medicinal Chemistry. *In the Pipeline*. (Contextual reference for Azetidine utility).

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## Sources

- 1. 3-phenoxyazetidine;CAS No.:76263-18-8 [[chemshuttle.com](http://chemshuttle.com)]
- 2. tert-Butyl 3-(4-chlorophenoxy)azetidine-1-carboxylate - CAS号 1211876-72-0 - 摩熵化学 [[molaid.com](http://molaid.com)]
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